molecular formula C28H27NO7 B254002 N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

Cat. No. B254002
M. Wt: 489.5 g/mol
InChI Key: BOPGTNHVCCUGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown remarkable potential in the field of cancer research.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide works by inhibiting multiple targets involved in cancer progression. It inhibits HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. It also inhibits EGFR and HER2, which are involved in cell proliferation and survival. Additionally, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In preclinical studies, this compound has shown efficacy against a wide range of cancer types, including breast, lung, prostate, and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its ability to inhibit multiple targets involved in cancer progression, which makes it a promising candidate for combination therapy. However, one limitation is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

For N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in humans. Additionally, research is needed to develop more efficient methods of drug delivery to overcome the poor solubility of this compound. Finally, combination therapy studies with other cancer drugs should be conducted to evaluate the potential synergistic effects of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown remarkable potential in the field of cancer research. Its ability to inhibit multiple targets involved in cancer progression makes it a promising candidate for combination therapy. Further research is needed to evaluate its efficacy and safety in humans and to develop more efficient methods of drug delivery.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is synthesized using a multi-step process that involves the coupling of 2,4-dimethoxyaniline with 4-methoxyphenacyl bromide, followed by the reaction of the resulting intermediate with ethyl 6-bromo-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate. The final product is obtained by reacting the intermediate with N-(2-chloroacetyl)pyrrolidine.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been extensively studied in the field of cancer research due to its ability to inhibit multiple targets involved in cancer progression. It has been shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) among others. This makes it a promising candidate for the treatment of various types of cancer.

properties

Molecular Formula

C28H27NO7

Molecular Weight

489.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

InChI

InChI=1S/C28H27NO7/c1-5-17-6-13-23-21(14-17)26(31)28(27(36-23)18-7-9-19(32-2)10-8-18)35-16-25(30)29-22-12-11-20(33-3)15-24(22)34-4/h6-15H,5,16H2,1-4H3,(H,29,30)

InChI Key

BOPGTNHVCCUGNP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.